2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide

CAS No.: 1019115-36-6

Cat. No.: VC2550915

Molecular Formula: C8H13N3OS

Molecular Weight: 199.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019115-36-6 |

|---|---|

| Molecular Formula | C8H13N3OS |

| Molecular Weight | 199.28 g/mol |

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C8H13N3OS/c1-5(2)10-7(12)3-6-4-13-8(9)11-6/h4-5H,3H2,1-2H3,(H2,9,11)(H,10,12) |

| Standard InChI Key | STSNIOBEEANOMT-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)CC1=CSC(=N1)N |

| Canonical SMILES | CC(C)NC(=O)CC1=CSC(=N1)N |

Introduction

Chemical Properties

Structural Information

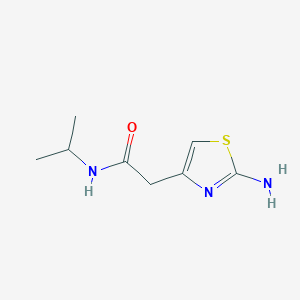

The molecular structure of 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide features a thiazole ring with an amino group at the 2-position and an acetamide chain at the 4-position. The acetamide nitrogen is further substituted with an isopropyl group, creating a branched aliphatic extension to the molecule . The thiazole ring, which contains both sulfur and nitrogen atoms, contributes to the compound's heterocyclic nature and potential for hydrogen bonding and other intermolecular interactions. The presence of the amino group at the 2-position of the thiazole ring provides additional sites for hydrogen bonding, which can be significant for biological interactions. The compound's structure can be represented through various chemical notation systems, including SMILES (CC(C)NC(=O)CC1=CSC(=N1)N) and InChI (InChI=1S/C8H13N3OS/c1-5(2)10-7(12)3-6-4-13-8(9)11-6/h4-5H,3H2,1-2H3,(H2,9,11)(H,10,12)) . These notations facilitate the unambiguous identification and computational analysis of the compound in chemical databases and research settings.

Table 3.1: Chemical Properties of 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide

Synthesis and Preparation

Related Synthetic Pathways

Related Compounds and Structural Analogs

Comparison with 2-(2-Amino-1,3-thiazol-4-yl)acetamide

A closely related compound to 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide is 2-(2-Amino-1,3-thiazol-4-yl)acetamide, which shares the same core 2-aminothiazole structure but lacks the isopropyl group on the amide nitrogen . This structural difference, while seemingly minor, can significantly impact the compound's physical properties, biological interactions, and potential applications. The absence of the isopropyl group in the related compound results in a lower molecular weight (157.20 g/mol compared to 199.28 g/mol for the isopropyl derivative) and likely different solubility characteristics . The primary amide in 2-(2-Amino-1,3-thiazol-4-yl)acetamide would be more polar and possess different hydrogen bonding capabilities compared to the secondary amide in the isopropyl derivative. This could influence interactions with biological targets, metabolic stability, and pharmacokinetic properties. The related compound has been documented with CAS number 220041-33-8 and appears in various chemical databases, suggesting it has been the subject of scientific interest and documentation . Comparing the biological activities and properties of these two related compounds could provide valuable insights into the structure-activity relationships of this class of molecules and guide future design of biologically active aminothiazole derivatives.

Table 7.1: Comparison of 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide and Related Compound

Broader Structural Class and Significance

The compound 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide belongs to the broader class of aminothiazole derivatives, which have significant importance in medicinal chemistry and drug discovery. Aminothiazole derivatives constitute a privileged scaffold in drug design due to their diverse biological activities and favorable pharmaceutical properties . Many commercially available drugs and clinical candidates contain the aminothiazole moiety, highlighting the importance of this structural class in pharmaceutical development. The patent literature suggests that aminothiazole derivatives, potentially including our compound of interest, may serve as key intermediates in the synthesis of more complex bioactive molecules with defined pharmacological activities . Understanding the structure-activity relationships within this class of compounds is crucial for rational drug design and for optimizing desired biological properties while minimizing potential side effects. The ongoing research interest in aminothiazole derivatives, as evidenced by their presence in patent literature and chemical databases, underscores the continuing significance of this structural class in contemporary medicinal chemistry and related fields . Further exploration of 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide and related compounds could contribute valuable insights to this important area of research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume